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Introduction
Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2

diabetes, represent a significant and growing global health challenge. A key pathological

feature of these conditions is the excessive accumulation of triglycerides (TG) in tissues such

as the liver and adipose tissue. Diacylglycerol O-acyltransferase 2 (DGAT2) is a crucial enzyme

that catalyzes the final and committed step in triglyceride synthesis. [1][2]Its inhibition has

emerged as a promising therapeutic strategy for mitigating the effects of these metabolic

disorders. [3]JNJ-DGAT2-A is a selective inhibitor of DGAT2, and this document serves as an

in-depth technical guide to its properties, mechanism of action, and the experimental protocols

relevant to its study.

Core Compound Properties and In Vitro Activity
JNJ-DGAT2-A is a potent and selective small molecule inhibitor of diacylglycerol

acyltransferase 2. Its chemical and in vitro activity data are summarized below.

Chemical Information:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b608243?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC10939742/
https://pubmed.ncbi.nlm.nih.gov/20805092/
https://www.tandfonline.com/doi/full/10.1080/19768354.2015.1131738
https://www.benchchem.com/product/b608243?utm_src=pdf-body
https://www.benchchem.com/product/b608243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

3-bromo-4-[2-fluoro-4-[(Z)-[4-

oxo-2-(2-pyridin-2-

ylethylimino)-1,3-thiazolidin-5-

ylidene]methyl]phenoxy]benzo

nitrile

[3]

Molecular Formula C₂₄H₁₆BrFN₄O₂S [3]

Molecular Weight 523.4 g/mol [3]

CAS Number 1962931-71-0 [4][5]

In Vitro Potency and Selectivity:

Parameter Value Conditions Reference

IC₅₀ (human DGAT2) 0.14 µM (140 nM)

Human DGAT2

expressed in Sf9

insect cell membranes

[1][4][5]

Selectivity
>70-fold vs. DGAT1

and MGAT2
Not specified [4][5]

Inhibition of

recombinant DGAT2
~99% at 5 µM [1]

Inhibition of DGAT

activity in HepG2 cells
Inhibits at 5 µM [1]

Inhibition of Triglyceride Synthesis in HepG2 Cells:

JNJ-DGAT2-A dose-dependently inhibits the formation of various triglyceride species in HepG2

cells.
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Triglyceride Species IC₅₀ Reference

TG (52:2) 0.85 µM [1]

TG (54:3) 0.99 µM [1]

TG (50:2) 0.66 µM [1]

Mechanism of Action and Signaling Pathways
The primary mechanism of action of JNJ-DGAT2-A is the direct inhibition of the DGAT2

enzyme, which blocks the final step of triglyceride synthesis. [1][2]This leads to a reduction in

the accumulation of lipids in tissues like the liver and adipose tissue. [1] Recent research has

uncovered a dual mechanism for DGAT2 inhibitors. Beyond direct enzyme inhibition, they also

suppress the cleavage and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-

1). SREBP-1c is a master transcriptional regulator of genes involved in de novo lipogenesis

(fatty acid and triglyceride synthesis). [1][5]The proposed mechanism involves the shunting of

diacylglycerol (DAG), the substrate for DGAT2, into the synthesis of phospholipids like

phosphatidylethanolamine (PE) in the endoplasmic reticulum (ER). The resulting increase in

ER PE content inhibits the processing and activation of SREBP-1. [1][5][6] This dual action—

blocking the final step of triglyceride synthesis and shutting down the production of fatty acid

building blocks—makes DGAT2 inhibition a particularly effective strategy for reducing hepatic

steatosis. [1][5] Additionally, DGAT2 expression and activity have been linked to other signaling

pathways, such as the MEK/ERK pathway, which can be suppressed by chronic alcohol

consumption, leading to DGAT2 upregulation. [7]Overexpression of DGAT2 has also been

shown to enrich genes in the PPAR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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